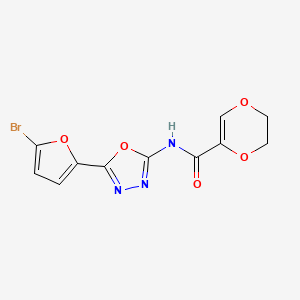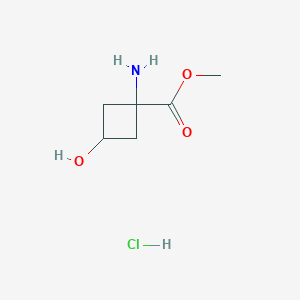
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. The structure of this compound suggests that it may have potential as a biological inhibitor or as a ligand for metal coordination, given the common presence of a sulfonamide group and a pyrazole ring in such molecules .
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives typically involves multi-step organic reactions starting from substituted benzaldehydes or benzoic acids. For instance, the synthesis of similar compounds has been reported to start from celecoxib, which is selectively oxidized, esterified, and then subjected to hydrazinolysis to obtain the desired sulfonamide derivatives . Another approach involves the reaction of substituted benzaldehydes with hydrazinobenzenesulfonamide to yield the target compounds . These methods highlight the versatility and adaptability of synthetic routes to produce a wide range of sulfonamide derivatives.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. The molecular conformation can significantly influence the biological activity of these compounds. For example, studies have shown that the conformation adopted by molecules in the solid state can differ significantly, which may not necessarily reflect their conformation in solution or their biological activity . The presence of substituents on the benzene ring can also lead to different intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for the stability and reactivity of these compounds .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions due to their functional groups. The sulfonamide nitrogen can act as a hydrogen bond donor, forming strong intermolecular interactions with other electronegative atoms like oxygen or nitrogen . These interactions are essential for the biological activity of these compounds, as they can influence binding to biological targets. Additionally, the presence of substituents on the benzene ring can lead to different reactivity patterns, such as the potential for metal coordination .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of electronegative groups such as trifluoromethyl can impart lipophilicity, which is important for the compound's ability to cross biological membranes . The solubility, melting point, and stability of these compounds can vary widely depending on the nature and position of the substituents on the benzene ring. These properties are crucial for the compound's suitability as a drug candidate or as a ligand in coordination chemistry .
Applications De Recherche Scientifique
Synthesis and Characterization
A series of novel sulfonamide derivatives, including the one , have been synthesized and characterized for their potential applications in scientific research. These compounds have been evaluated for various biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. The structural determination and evaluation of these compounds suggest their potential in the development of therapeutic agents, especially considering their safety profiles compared to traditional drugs like celecoxib (Ş. Küçükgüzel et al., 2013).
Biological Evaluation
Another aspect of the research focused on the synthesis of pyrazolyl benzenesulfonamide derivatives and their evaluation as anti-inflammatory and antimicrobial agents. Some compounds in this class have shown significant activity, surpassing traditional medications like indomethacin in certain assays, without the associated gastrointestinal risks. This points to the potential of these derivatives in medical research, particularly in the development of safer anti-inflammatory and antimicrobial treatments (A. Bekhit et al., 2008).
Molecular Docking and DFT Calculations
The synthesis of benzenesulfonamide derivatives and their reactivity with various nucleophiles have been studied extensively. Some chlorinated compounds in this category have exhibited significant antitumor activity against cell lines like HepG2 and MCF-7. Furthermore, molecular docking studies have been conducted to evaluate the potential interactions of these compounds with biological targets, such as the KSHV thymidylate synthase complex, offering insights into their mechanism of action and potential therapeutic applications (Asmaa M. Fahim & Mona A. Shalaby, 2019).
Ethylene-like Biological Activity
Research has also explored small molecules with ethylene-like biological activity, leading to the identification of compounds that induce a triple response in Arabidopsis seedlings. This includes studies on the synthesis, structure-activity relationships (SAR), and the mechanism of action through RNA sequencing and RT-PCR analysis. Such research is critical in understanding plant biology and developing agricultural chemicals (Keimei Oh et al., 2017).
Antimicrobial Activity
The synthesis of new pyrazoline and pyrazole derivatives containing benzenesulfonamide moieties has been investigated, with some derivatives showing promising antibacterial and antifungal activities. This highlights the potential of these compounds in the development of new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (S. Y. Hassan, 2013).
Propriétés
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O2S/c1-14-19(16-7-4-3-5-8-16)15(2)26(25-14)12-11-24-29(27,28)18-10-6-9-17(13-18)20(21,22)23/h3-10,13,24H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZYBEFSHAOKSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

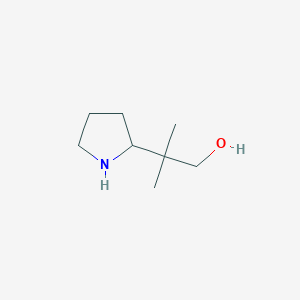
![N-(1-cyano-2-methoxyethyl)-4-[(1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2554054.png)
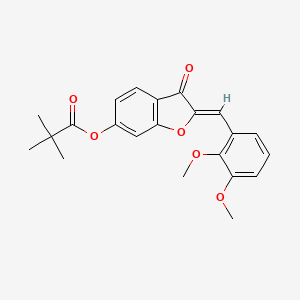
![2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2554056.png)


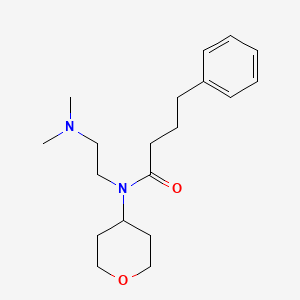
![3-Amino-3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}propanoic acid](/img/structure/B2554063.png)

![N-(4-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2554066.png)
![1-(2-chlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2554067.png)
![7,7-Difluoro-2-azaspiro[4.4]nonane](/img/structure/B2554073.png)
